N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
CAS No.: 930675-63-1
Cat. No.: VC5291224
Molecular Formula: C17H21FN4OS
Molecular Weight: 348.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 930675-63-1 |
|---|---|
| Molecular Formula | C17H21FN4OS |
| Molecular Weight | 348.44 |
| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C17H21FN4OS/c1-12-13(2)24-17(19-12)20-16(23)11-21-7-9-22(10-8-21)15-5-3-14(18)4-6-15/h3-6H,7-11H2,1-2H3,(H,19,20,23) |
| Standard InChI Key | BZPATJSZDVWBOE-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct components:
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Thiazole ring: A 4,5-dimethyl-substituted 1,3-thiazole serves as the central heterocycle, contributing to potential electronic and steric effects.
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Acetamide linker: Connects the thiazole to a piperazine group, enabling conformational flexibility.
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4-Fluorophenyl-piperazine: The piperazine ring is substituted at the 4-position with a fluorine-bearing aryl group, a motif often associated with enhanced bioavailability and target affinity in medicinal chemistry .
Table 1: Key Chemical Properties
Synthesis and Preparation
Synthetic Routes
While detailed protocols for this specific compound are scarce, analogous molecules suggest a multi-step approach:
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Thiazole amine preparation: 4,5-Dimethyl-1,3-thiazol-2-amine is synthesized via cyclization of thiourea derivatives with α-haloketones.
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Acetamide intermediate: Reacting chloroacetyl chloride with the thiazole amine yields 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide .
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Piperazine coupling: The chloroacetamide undergoes nucleophilic substitution with 1-(4-fluorophenyl)piperazine in the presence of a base (e.g., K₂CO₃) to form the final product.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thiourea, α-bromoketone, ethanol, reflux | Thiazole ring formation |
| 2 | Chloroacetyl chloride, DCM, 0–5°C | Acetamide linkage introduction |
| 3 | 1-(4-Fluorophenyl)piperazine, K₂CO₃, DMF | Piperazine coupling |
Reaction yields and purification methods (e.g., column chromatography, recrystallization) are critical but unreported in available literature.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include:
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¹³C NMR: Key peaks likely correspond to the thiazole C-2 (δ 160–165 ppm), acetamide carbonyl (δ 170–175 ppm), and fluorophenyl carbons (δ 115–162 ppm).
Mass Spectrometry (MS)
High-resolution MS (HRMS) would show a molecular ion peak at m/z 348.44 (M+H⁺), with fragmentation patterns indicative of thiazole and piperazine cleavage .
Physicochemical Properties
Solubility and Stability
Experimental solubility data are unavailable, but the compound’s logP (calculated: ~3.2) suggests moderate lipophilicity, aligning with its potential for membrane permeability . Stability under ambient conditions is undocumented but likely requires storage at −20°C to prevent degradation.
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